molecular formula C23H17N3O3 B13369545 methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate

methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate

Cat. No.: B13369545
M. Wt: 383.4 g/mol
InChI Key: AWYHERHPABEABA-UHFFFAOYSA-N
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Description

Methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate is a complex organic compound that features a beta-carboline core structure with an isoxazole ring and a methylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate typically involves multiple steps, including the formation of the isoxazole ring and the beta-carboline core. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The beta-carboline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reaction . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-carboline derivatives and isoxazole-containing molecules. Examples include:

Uniqueness

Methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate is unique due to its specific combination of the beta-carboline core and the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 1-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C23H17N3O3/c1-13-7-9-14(10-8-13)18-12-20(29-26-18)22-21-16(11-19(25-22)23(27)28-2)15-5-3-4-6-17(15)24-21/h3-12,24H,1-2H3

InChI Key

AWYHERHPABEABA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3=C4C(=CC(=N3)C(=O)OC)C5=CC=CC=C5N4

Origin of Product

United States

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